molecular formula C14H16N2O5S B4087819 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B4087819
M. Wt: 324.35 g/mol
InChI Key: QTHJGCUWPAAQCX-UHFFFAOYSA-N
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Description

“2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide” is a complex organic compound that features a benzo[d]isothiazole ring system with a dioxido and oxo functional group, as well as a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[d]isothiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dioxido and oxo groups: These functional groups can be introduced via oxidation reactions using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Attachment of the tetrahydrofuran moiety: This step might involve nucleophilic substitution or addition reactions, using tetrahydrofuran derivatives as starting materials.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

“2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide” can undergo various chemical reactions, including:

    Oxidation: Further oxidation can modify the functional groups, potentially leading to new derivatives.

    Reduction: Reduction reactions can be used to remove oxygen atoms or alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under appropriate conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield higher oxidized states, while reduction could produce more reduced forms of the compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in drug discovery.

    Medicine: Investigation of its pharmacological properties for therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]isothiazole derivatives: Compounds with similar core structures but different functional groups.

    Tetrahydrofuran derivatives: Compounds featuring the tetrahydrofuran moiety with various substituents.

Uniqueness

The uniqueness of “2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide” lies in its specific combination of functional groups and structural features, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5S/c17-13(15-8-10-4-3-7-21-10)9-16-14(18)11-5-1-2-6-12(11)22(16,19)20/h1-2,5-6,10H,3-4,7-9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTHJGCUWPAAQCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

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